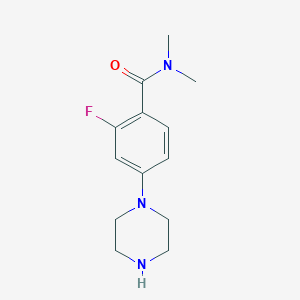

2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom at the second position of the benzamide ring and a piperazine moiety attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide typically involves the following steps:

-

Formation of the Piperazine Moiety: : The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU yields protected piperazines .

-

Introduction of the Fluorine Atom: : The fluorine atom can be introduced through electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

-

Formation of the Benzamide Structure: : The benzamide structure is formed by reacting the fluorinated aromatic compound with N,N-dimethylamine and a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution Products: Depending on the nucleophile, products can include substituted amines or thiols.

Oxidation Products: N-oxides or hydroxylated derivatives.

Reduction Products: Amines or reduced piperazine derivatives.

Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Biological Research: It is used in studies to understand the binding mechanisms and activity of piperazine derivatives in biological systems.

Pharmaceutical Research: The compound serves as a lead compound in the development of new therapeutic agents, especially in the treatment of neurological disorders and cancer.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide: Characterized by the presence of a fluorine atom and a piperazine moiety.

N,N-Dimethyl-4-piperazin-1-yl-benzamide: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

2-Chloro-N,N-dimethyl-4-piperazin-1-yl-benzamide: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which significantly influences its chemical properties and biological activity. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Biological Activity

2-Fluoro-N,N-dimethyl-4-piperazin-1-yl-benzamide (CAS No. 133083294) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18FN3O. It features a piperazine ring, which is known for its role in various pharmacological activities, making it a significant moiety in drug design.

This compound acts primarily through interactions with specific receptors and enzymes. The piperazine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating psychiatric disorders. Additionally, the fluorine atom may enhance the compound's lipophilicity, potentially influencing its bioavailability and receptor binding affinity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A549), and skin (A375) cancer models.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly as an HIV inhibitor. Studies indicate that it may act as a CCR5 antagonist, which is crucial in preventing HIV entry into host cells. The reported Ki value for CCR5 inhibition is approximately 18 nM, suggesting strong binding affinity and potential for therapeutic development against HIV .

Case Studies

- In Vitro Studies : A series of experiments conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by flow cytometry analysis showing increased annexin V staining.

- Animal Models : In vivo studies using xenograft models of human tumors demonstrated that administration of the compound led to a reduction in tumor size compared to control groups, further supporting its anticancer efficacy.

- Mechanistic Insights : Mechanistic studies have indicated that the compound induces cell cycle arrest at the G2/M phase, which correlates with its ability to inhibit key signaling pathways involved in cell proliferation .

Properties

IUPAC Name |

2-fluoro-N,N-dimethyl-4-piperazin-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-16(2)13(18)11-4-3-10(9-12(11)14)17-7-5-15-6-8-17/h3-4,9,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPKEQUFKEDDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N2CCNCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.